Ethyl 3-bromo-5-iodobenzoate
Description
Significance of Halogenated Aromatic Systems in Contemporary Organic Synthesis and Materials Science
Halogenated aromatic compounds, which feature one or more halogen atoms directly attached to an aromatic ring, are of paramount importance in modern chemistry. researchgate.netnumberanalytics.comtcichemicals.com The introduction of halogens such as bromine and iodine into an aromatic system can significantly alter the molecule's physical, chemical, and biological properties. numberanalytics.com These halogen atoms influence the electron distribution within the aromatic ring and can serve as reactive sites for a variety of chemical transformations.
In organic synthesis, aryl halides are highly versatile building blocks. researchgate.net They are key precursors in a multitude of cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings, which are fundamental for the construction of complex organic molecules. tcichemicals.comsmolecule.com These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. researchgate.nettcichemicals.com The presence of different halogens on the same aromatic ring, as seen in Ethyl 3-bromo-5-iodobenzoate (B8622423), allows for regioselective reactions, where one halogen can be selectively targeted over the other, providing a powerful tool for synthetic chemists.
In materials science, the incorporation of halogens into aromatic systems is a strategy used to fine-tune the properties of organic materials. researchgate.net For instance, halogenation can impact the electronic properties of organic semiconductors, influencing their performance in devices like light-emitting diodes (LEDs) and field-effect transistors (FETs). researchgate.net Halogenated compounds are also utilized in the synthesis of high-performance polymers and dyes. numberanalytics.comnumberanalytics.com
Overview of Ester Functional Groups in Synthetic Chemistry and Biological Systems
Esters are a class of organic compounds characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to another organic group (R-COO-R'). numberanalytics.comnumberanalytics.com This functional group is widespread in both the natural world and synthetic applications. numberanalytics.comreagent.co.uk
In synthetic chemistry, esters are valuable intermediates due to their moderate reactivity. libretexts.org They can be synthesized through various methods, most commonly via the esterification of a carboxylic acid with an alcohol. numberanalytics.com Esters can undergo a range of transformations, including hydrolysis back to a carboxylic acid and an alcohol, reduction to alcohols, and reaction with Grignard reagents to form tertiary alcohols. libretexts.org Their relative stability and favorable solubility in organic solvents also make them suitable for use as solvents in chemical reactions. libretexts.org
In biological systems, esters play a crucial role. reagent.co.uk Fats and oils, which are essential for energy storage in living organisms, are triesters of glycerol. labxchange.org The pleasant fragrances and flavors of many fruits and flowers are due to the presence of volatile esters. reagent.co.uklabxchange.org Furthermore, ester linkages are fundamental in the structure of phospholipids, which form the basis of cell membranes, and are involved in various metabolic processes. reagent.co.uk
Rationale for Comprehensive Investigation of Ethyl 3-bromo-5-iodobenzoate
The chemical structure of this compound, which combines a di-halogenated aromatic ring with an ethyl ester functional group, makes it a compound of significant interest for several reasons. The presence of both bromine and iodine on the benzene (B151609) ring offers opportunities for selective functionalization in organic synthesis. The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for stepwise modifications, enabling the construction of complex molecular architectures.
This compound serves as a valuable building block for creating more elaborate molecules, potentially for applications in medicinal chemistry and materials science. smolecule.com Its precursor, 3-bromo-5-iodobenzoic acid, is known to be used in the synthesis of various compounds, including thromboxane (B8750289) receptor antagonists. evitachem.comsigmaaldrich.comfishersci.be A thorough understanding of the properties and reactivity of this compound is therefore essential for harnessing its full potential in these fields.
| Property | Value |
| Molecular Formula | C9H8BrIO2 |
| Molecular Weight | 354.97 g/mol |
| CAS Number | 186772-44-1 |
| SMILES Code | O=C(OCC)C1=CC(I)=CC(Br)=C1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVNNDSFPUBHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696026 | |
| Record name | Ethyl 3-bromo-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186772-44-1 | |
| Record name | Ethyl 3-bromo-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Bromo 5 Iodobenzoate
Precursor Synthesis and Halogenation Strategies
The core of the synthesis is the preparation of 3-bromo-5-iodobenzoic acid, a polyhalogenated aromatic acid. evitachem.com This precursor is a versatile starting reagent for various coupling reactions, including the Heck and Sonogashira reactions, underscoring its importance in organic synthesis. chemicalbook.comsigmaaldrich.comfishersci.be The key challenge lies in the regioselective introduction of both a bromine and an iodine atom onto the benzoic acid backbone.
Electrophilic Aromatic Substitution (EAS) is a foundational method for the halogenation of aromatic rings. vaia.com For the synthesis of 3-bromo-5-iodobenzoic acid, this typically involves a sequential halogenation process starting from benzoic acid. evitachem.com The carboxylic acid group is a deactivating, meta-directing substituent. Therefore, direct halogenation of benzoic acid will place the incoming electrophile at the 3-position.
The typical procedure involves:
Bromination : Benzoic acid is first brominated at the 3-position using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). vulcanchem.comsmolecule.com
Iodination : The resulting 3-bromobenzoic acid is then subjected to iodination. This step requires an iodinating agent, such as iodine (I₂), and an oxidizing agent, like nitric acid or potassium iodate, to generate the potent electrophile, the iodonium (B1229267) ion (I⁺). vulcanchem.comsmolecule.com The bromine atom already present on the ring will direct the incoming iodine to the 5-position.
The presence of both bromine and iodine deactivates the ring, but also facilitates EAS by stabilizing the intermediate carbocation. evitachem.com
Table 1: Reagents in Electrophilic Aromatic Substitution for Halogenation
| Halogenation Step | Reagent | Catalyst/Co-reagent | Purpose |
|---|---|---|---|
| Bromination | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Introduces bromine atom at the 3-position. vulcanchem.comsmolecule.com |
Transition metal-catalyzed cross-coupling reactions offer an alternative and often more selective route to di-halogenated aromatics. These methods typically involve the coupling of an organometallic reagent with an organic halide. chemie-brunschwig.ch While not the most common route for this specific precursor, reactions like the Suzuki-Miyaura coupling could be envisioned.
For instance, a synthetic pathway could start with a di-substituted benzene (B151609) derivative, such as a diboronic acid ester, and sequentially couple it with bromine and iodine sources using a palladium catalyst. chemie-brunschwig.ch More practically, 3-bromo-5-iodobenzoic acid itself is a key starting material for further cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, to build more complex molecules. chemicalbook.comsmolecule.comacs.org This highlights its role as a building block where the distinct reactivity of the C-I and C-Br bonds can be exploited for regioselective transformations. acs.org
Table 2: Overview of Relevant Cross-Coupling Reactions
| Reaction Name | Catalysts | Coupling Partners | Bond Formed | Relevance |
|---|---|---|---|---|
| Suzuki-Miyaura | Palladium (e.g., Pd(OAc)₂) | Organoboron compound + Organic halide | C-C | A potential, though less direct, method for precursor synthesis. chemie-brunschwig.chchim.it |
| Heck | Palladium (e.g., Pd(OAc)₂) | Alkene + Organic halide | C-C | A primary application of the 3-bromo-5-iodobenzoic acid precursor. chemicalbook.comacs.org |
| Sonogashira | Palladium & Copper | Terminal alkyne + Organic halide | C-C (sp²-sp) | An application of the 3-bromo-5-iodobenzoic acid precursor. chemicalbook.comsigmaaldrich.comfishersci.be |
| Ullmann | Copper | Two aryl halides | C-C (Aryl-Aryl) | A classical method for biaryl synthesis, adaptable for C-halogen bond formation strategies. chemie-brunschwig.chchim.it |
Modern synthetic methods include the direct halogenation of C-H bonds, which offers a more atom-economical approach by avoiding the pre-functionalization of starting materials. For electron-deficient aromatic rings, such as benzoic acid derivatives, direct halogenation can be challenging due to the ring's low reactivity. google.comgoogle.com
However, processes have been developed for the direct iodination and bromination of such systems using a halogenating agent in the presence of an oxidizing agent. google.comgoogle.com For example, a process for the direct iodination or bromination of 2,3,4-trifluorobenzoic acid at the 5-position has been reported. google.com This demonstrates that regioselective direct halogenation of an activated C-H bond on a deactivated benzoic acid ring is feasible, suggesting a potential pathway for the one-step synthesis of halogenated benzoic acids from their simpler precursors.
Esterification Protocols for Benzoic Acid Derivatives
Once 3-bromo-5-iodobenzoic acid is obtained, the final step is its conversion to Ethyl 3-bromo-5-iodobenzoate (B8622423). This is an esterification reaction, for which several standard protocols exist.
The most common and direct method for this transformation is the Fischer esterification. georganics.sk This reaction involves treating the carboxylic acid (3-bromo-5-iodobenzoic acid) with an excess of an alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). rsc.orgmasterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation yields the final ester product. masterorganicchemistry.com Since the reaction is an equilibrium, it is typically driven to completion by using a large excess of the alcohol or by removing the water as it is formed. georganics.skmasterorganicchemistry.com N-bromosuccinimide (NBS) has also been reported as an effective catalyst for the esterification of various aryl acids under mild conditions. mdpi.com
Table 3: Typical Conditions for Fischer Esterification
| Component | Role | Example |
|---|---|---|
| Carboxylic Acid | Substrate | 3-bromo-5-iodobenzoic acid sigmaaldrich.com |
| Alcohol | Reagent/Solvent | Ethanol (B145695) (C₂H₅OH) vulcanchem.com |
| Catalyst | Acid Catalyst | Concentrated Sulfuric Acid (H₂SO₄) smolecule.comrsc.org |
Transesterification is another viable, though less direct, method for preparing Ethyl 3-bromo-5-iodobenzoate. This process would involve converting a different ester of 3-bromo-5-iodobenzoic acid, such as Mthis compound, into the desired ethyl ester. georganics.sk
The reaction is achieved by heating the starting methyl ester with a large excess of ethanol, typically in the presence of an acid or base catalyst. The equilibrium is shifted towards the formation of the more stable or more volatile alcohol byproduct (in this case, methanol), or by using a large excess of the reactant alcohol (ethanol). chim.itgeorganics.sk
Green Chemistry Approaches to Ester Synthesis
In recent years, the principles of green chemistry have been increasingly applied to ester synthesis to develop more environmentally friendly and efficient methods. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.
Key green strategies applicable to the synthesis of esters like this compound include:
Heterogeneous Catalysis: Traditional esterification often uses homogeneous acid catalysts such as sulfuric acid, which are corrosive and generate waste. A greener alternative is the use of solid, heterogeneous catalysts. organic-chemistry.orgresearchgate.net These catalysts, which can include silica (B1680970) chloride, tin-based catalysts, and ion-exchange resins like Amberlyst-15, are easily separated from the reaction mixture by filtration and can often be reused, minimizing waste. organic-chemistry.orgresearchgate.netmdpi.com For instance, silica chloride has been shown to be an effective catalyst for the esterification of various carboxylic acids under mild conditions. organic-chemistry.org Similarly, solid acid catalysts based on tin have demonstrated high activity in esterification reactions. researchgate.net
Alternative Energy Sources: Microwave irradiation and ultrasound are alternative energy sources that can significantly accelerate chemical reactions, leading to shorter reaction times and improved energy efficiency compared to conventional heating. rsc.orgmdpi.comrsc.org Microwave-assisted esterification has been shown to increase yields and dramatically reduce reaction times. acs.orgacademicpublishers.org For example, a microwave-assisted synthesis of esters demonstrated a significant reduction in reaction time and offered a simple, mild, and green method. rsc.org
Alternative Reaction Media: The use of greener solvents or solvent-free conditions is a cornerstone of green chemistry. Deep eutectic solvents (DESs) and supercritical fluids like carbon dioxide are being explored as replacements for volatile organic compounds (VOCs). mdpi.comacs.org
The following table provides a comparative overview of different catalytic approaches to ester synthesis:
| Catalyst Type | Advantages | Disadvantages | Key Research Findings |
| Homogeneous Acid (e.g., H₂SO₄) | High activity, low cost | Corrosive, difficult to separate, waste generation | A traditional but less environmentally friendly method. researchgate.net |
| Heterogeneous Solid Acid (e.g., Silica Chloride, Tin-based) | Reusable, non-corrosive, easy separation. organic-chemistry.orgits.ac.id | Potentially lower activity than homogeneous catalysts. organic-chemistry.org | Silica chloride and tin-based catalysts show high efficiency in esterification. organic-chemistry.orgresearchgate.net |
| Enzymatic (e.g., Lipases) | High selectivity, mild reaction conditions, biodegradable. researchgate.net | Higher cost, potential for enzyme denaturation. | Immobilized lipases can be reused and provide high product purity. researchgate.netnih.gov |
| Microwave-Assisted | Drastically reduced reaction times, often higher yields. rsc.orgacs.org | Requires specialized equipment, potential for uneven heating. | Significantly accelerates esterification, making it a time-efficient method. mdpi.comscirp.org |
Multi-step Convergent and Linear Synthesis Pathways for this compound
The synthesis of a di-substituted benzene derivative like this compound requires careful strategic planning, which can follow either a linear or a convergent pathway.
Linear Synthesis: In a linear sequence, the molecule is built step-by-step from a single starting material. For this compound, a plausible linear synthesis could start from 3-bromo-5-iodobenzoic acid, which is commercially available. sigmaaldrich.com This acid would then undergo Fischer esterification with ethanol in the presence of an acid catalyst to yield the final product. The synthesis of the 3-bromo-5-iodobenzoic acid precursor itself would involve sequential halogenation steps on a simpler benzene derivative, where the order of introduction of the bromine and iodine atoms is dictated by directing group effects. libretexts.orgmasterorganicchemistry.com
Convergent Synthesis: A convergent approach involves synthesizing separate fragments of the target molecule and then combining them in a later step. sit.edu.cnsathyabama.ac.in While often more efficient for highly complex molecules, a convergent synthesis for a relatively small molecule like this compound is less common but conceivable. For example, two different halogenated benzene precursors could be coupled, although this is generally less direct than a linear approach for this specific target.
The choice between a linear and convergent strategy depends on factors like the availability of starting materials, the yield of each step, and the ease of purification. For many di-substituted benzenes, a linear approach is often more straightforward. libretexts.org
Optimization of Reaction Conditions for Maximizing Yield and Selectivity
To maximize the yield and selectivity in the synthesis of this compound, particularly in the final esterification step, several reaction parameters must be carefully optimized. numberanalytics.comnumberanalytics.com The Fischer esterification of 3-bromo-5-iodobenzoic acid with ethanol is a reversible reaction. researchgate.netnumberanalytics.com
Key parameters for optimization include:
Reactant Ratio: To shift the equilibrium towards the formation of the ester, an excess of one reactant, typically the more abundant and less expensive ethanol, is used. numberanalytics.com
Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids like sulfuric acid are effective, they can also promote side reactions. numberanalytics.comcatalysis.blog The optimal catalyst loading balances reaction rate with minimizing byproducts. numberanalytics.com
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to degradation of reactants or products. numberanalytics.com The reaction is often run at the reflux temperature of the alcohol. numberanalytics.com
Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the reactants. Removing water as it forms, for instance by using a Dean-Stark apparatus, can significantly improve the yield. numberanalytics.com
Reaction Time: The reaction is monitored over time to determine when equilibrium has been reached or when the maximum yield is achieved before potential side reactions become significant. academicpublishers.org
The following table summarizes the impact of these parameters on a typical Fischer esterification:
| Parameter | General Effect on Yield | Optimization Strategy |
| Temperature | Increases reaction rate; too high can cause side reactions. numberanalytics.com | Operate at a temperature that balances reaction rate and product stability, often reflux. numberanalytics.com |
| Reaction Time | Yield increases until equilibrium; prolonged time may increase byproducts. | Monitor reaction progress (e.g., by TLC or GC) to find the optimal duration. google.com |
| Catalyst Loading | Higher concentration increases rate but can also increase side reactions. numberanalytics.comnumberanalytics.com | Use the minimum amount of catalyst required for an efficient reaction rate. numberanalytics.com |
| Reactant Molar Ratio | Excess alcohol shifts equilibrium to favor the product. numberanalytics.com | Use a significant molar excess of ethanol relative to the carboxylic acid. |
| Water Removal | Removing water drives the reaction to completion. numberanalytics.com | Employ techniques like a Dean-Stark trap or use a dehydrating agent. |
Purification Techniques for Halogenated Ester Products
After synthesis, this compound must be purified to remove unreacted starting materials, the catalyst, and any byproducts. Common techniques for purifying aromatic esters include recrystallization and column chromatography. numberanalytics.com
Recrystallization: This is a primary method for purifying solid organic compounds. studymind.co.uk The crude solid ester is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure ester crystallizes out, while impurities tend to remain in the mother liquor. rubingroup.org The choice of solvent is critical; for esters, solvents like ethanol or solvent pairs such as ethyl acetate/hexane (B92381) can be effective. rochester.edu The process might be repeated to achieve higher purity. rubingroup.org
Column Chromatography: For very high purity or for separating mixtures that are difficult to crystallize, column chromatography is the method of choice. ntu.edu.tw This technique separates compounds based on their differential adsorption onto a solid stationary phase (like silica gel or alumina) as a liquid mobile phase (eluent) passes through the column. ntu.edu.twchromatographyonline.com For halogenated aromatic compounds, silica gel chromatography is common. osti.gov The polarity of the eluent, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is optimized to achieve the best separation. ntu.edu.tw The progress of the separation is often monitored by Thin-Layer Chromatography (TLC).
The table below compares these two primary purification methods:
| Purification Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. studymind.co.ukrubingroup.org | Can yield very pure material, is scalable, and relatively inexpensive. illinois.edu | Requires the product to be a stable solid; solvent selection can be challenging; some product is lost in the mother liquor. rubingroup.org |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase. ntu.edu.tw | Highly effective for separating complex mixtures and achieving very high purity. ntu.edu.tw | Can be time-consuming, requires larger volumes of solvent (waste generation), and can be more expensive. ntu.edu.tw |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of Ethyl 3-bromo-5-iodobenzoate (B8622423)
NMR spectroscopy serves as a powerful method for elucidating the carbon-hydrogen framework of Ethyl 3-bromo-5-iodobenzoate. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the precise placement of each atom can be determined.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and ethyl protons. The aromatic region reveals three protons on the substituted benzene (B151609) ring. Due to the electronegativity and anisotropic effects of the bromine and iodine substituents, these protons appear at different chemical shifts. The proton at the C2 position is typically the most deshielded, appearing furthest downfield, followed by the protons at the C6 and C4 positions. The splitting pattern of these aromatic protons is complex due to their coupling with each other.
The ethyl group gives rise to a characteristic quartet and triplet pattern. The methylene (B1212753) (-CH2-) protons, being adjacent to the electron-withdrawing ester oxygen, are deshielded and appear as a quartet due to coupling with the three neighboring methyl protons. The terminal methyl (-CH3) protons appear as a triplet, further upfield, resulting from coupling with the two adjacent methylene protons. The integration of these signals confirms the ratio of protons in the molecule. Coupling constants (J values), typically in the range of 6-8 Hz for the ethyl group, provide definitive evidence for the connectivity of these protons. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (C2, C4, C6) | 7.30 - 8.50 | Multiplet | N/A |
| Ethyl -CH2- | ~4.40 | Quartet | ~7.1 |
| Ethyl -CH3- | ~1.40 | Triplet | ~7.1 |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, distinct signals are observed for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons.
The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, typically in the range of 164-168 ppm. acs.orgamazonaws.com The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The carbons bearing the bromine (C3) and iodine (C5) atoms are directly affected, with the carbon attached to iodine appearing at a characteristically upfield position due to the heavy atom effect. The other aromatic carbons (C1, C2, C4, C6) can be assigned based on established substituent effects and comparison with related compounds. researchgate.netchemicalbook.com The ethyl group carbons are found in the upfield region of the spectrum, with the oxygen-linked methylene carbon appearing around 61 ppm and the terminal methyl carbon at approximately 14 ppm. acs.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | 164 - 168 |
| Aromatic C1 | 130 - 135 |
| Aromatic C2 | 128 - 132 |
| Aromatic C3 (C-Br) | 120 - 125 |
| Aromatic C4 | 135 - 140 |
| Aromatic C5 (C-I) | 90 - 95 |
| Aromatic C6 | 138 - 142 |
| Ethyl -CH2- | ~61 |
| Ethyl -CH3- | ~14 |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. acs.orgchemicalbook.com
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected, confirming their connectivity. unmul.ac.idiranchembook.ir Correlations between the aromatic protons would also be observed, aiding in their specific assignment.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. unmul.ac.idusm.my It would show a cross-peak between the methylene protons and the methylene carbon, the methyl protons and the methyl carbon, and each aromatic proton with its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. unmul.ac.id This is particularly useful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the aromatic carbons C1, C3, and C5. For instance, the methylene protons of the ethyl group would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring and more distant carbons, solidifying the assignment of the substitution pattern on the benzene ring. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. specac.com
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. For an aromatic ester, this peak typically appears in the range of 1715-1730 cm⁻¹. libretexts.orgspectroscopyonline.com The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to a saturated aliphatic ester. spectroscopyonline.comwpmucdn.com The exact position of this band can be influenced by the electronic effects of the bromo and iodo substituents on the ring.
The presence of the aromatic ring is confirmed by several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹, in the range of 3000-3100 cm⁻¹. libretexts.org In-ring carbon-carbon (C=C) stretching vibrations appear as a series of sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region. libretexts.org The pattern of overtone and combination bands in the 1665-2000 cm⁻¹ region, while often weak, can sometimes provide clues about the substitution pattern of the aromatic ring. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| Ester C=O Stretch | 1715 - 1730 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium, Sharp |
| Ester C-O Stretch | 1000 - 1300 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound acts as a chromophore, a group responsible for absorbing UV radiation. davuniversity.orgvscht.cz
Aromatic compounds like benzene and its derivatives exhibit characteristic electronic transitions. orgchemboulder.com The primary absorption bands in benzene derivatives arise from π → π* transitions within the aromatic ring. uobabylon.edu.iq These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. adpcollege.ac.in For aromatic compounds, these absorptions typically occur in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. orgchemboulder.com
The presence of halogen substituents on the benzene ring influences the electronic absorption spectrum. Halogens are considered auxochromes, which are groups that can alter the wavelength and intensity of the absorption of a chromophore. vscht.czuobabylon.edu.iq
Substituents with non-bonding electrons, such as halogens, can interact with the π-electron system of the aromatic ring, which typically results in a shift of the primary absorption bands to longer wavelengths (a bathochromic or red shift). vscht.czhnue.edu.vn The extent of this shift is related to the availability of the non-bonding electrons for interaction with the π system. hnue.edu.vn Additionally, the presence of atoms with lone pairs of electrons, like halogens, introduces the possibility of n → σ* transitions. adpcollege.ac.in For instance, the n → σ* transition for methyl bromide is at 205 nm, while for methyl iodide, it is at 255 nm. davuniversity.org This shift to a longer wavelength for the heavier halogen is due to the lower electronegativity of iodine compared to bromine, requiring less energy for the electronic transition. adpcollege.ac.in
| Compound Type | Transition | Typical λmax (nm) | Reference |
|---|---|---|---|
| Aromatic Compounds (Benzene Derivatives) | π → π | ~200-280 | orgchemboulder.comuobabylon.edu.iq |
| Methyl Bromide | n → σ | 205 | davuniversity.org |
| Methyl Iodide | n → σ* | 255 | davuniversity.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation products. uni-saarland.de
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. youtube.com This precision allows for the determination of the exact mass, also known as the monoisotopic mass, which is calculated using the masses of the most abundant isotopes of the constituent elements. missouri.edu
For this compound, with the chemical formula C₉H₈BrIO₂, the exact mass can be calculated by summing the exact masses of its constituent isotopes. missouri.edumsu.edu
| Element | Isotope | Exact Mass (amu) | Reference |
|---|---|---|---|
| Carbon | ¹²C | 12.000000 | msu.edu |
| Hydrogen | ¹H | 1.007825 | msu.edu |
| Bromine | ⁷⁹Br | 78.918338 | msu.edu |
| Iodine | ¹²⁷I | 126.904473 | msu.edu |
| Oxygen | ¹⁶O | 15.994915 | msu.edu |
The calculated exact mass for C₉H₈BrIO₂ is 353.8752 Da.
In mass spectrometry, the molecular ion (M⁺) can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. uni-saarland.de For aromatic esters, the molecular ion peak is typically prominent. whitman.edu
Common fragmentation pathways for aromatic esters include:
α-cleavage: This involves the loss of the alkoxy group (-OCH₂CH₃) to form a stable acylium ion. uni-saarland.dewhitman.edu
Loss of the alkyl group: Cleavage of the bond between the oxygen and the ethyl group can occur. uni-saarland.de
Cleavage involving halogens: The presence of bromine and iodine will lead to characteristic isotopic patterns in the mass spectrum due to their natural isotopic abundances (⁷⁹Br and ⁸¹Br; ¹²⁷I is monoisotopic). msu.edu Fragmentation can also involve the loss of the halogen atoms.
The fragmentation of ethyl 3-iodobenzoate (B1234465), a related compound, shows major peaks at m/z 276 (molecular ion), 231 (loss of -OCH₂CH₃), and 203 (loss of -COOCH₂CH₃). nih.gov For this compound, similar fragmentation patterns would be expected, with the added complexity of the bromine isotope pattern.
X-ray Crystallography for Solid-State Structure Determination
For a compound like this compound, an X-ray crystallographic analysis would yield crucial data on its molecular architecture and how the molecules arrange themselves in the solid state. This information is fundamental to understanding the physical and chemical properties of the material.
A crystallographic study would reveal the crystal packing of this compound, which describes how individual molecules are oriented with respect to one another in the crystal lattice. This arrangement is governed by various intermolecular forces. Given the structure of this compound, which contains bromine and iodine atoms, it is highly probable that halogen bonding would be a significant directional force in its crystal packing. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on an adjacent molecule.
The conformation of a molecule describes the spatial arrangement of its atoms, which can be altered by rotation about single bonds. An X-ray structure analysis would provide a definitive picture of the preferred conformation of this compound in the solid state. This would include the planarity of the benzene ring and the orientation of the ethyl ester group relative to the ring. The specific torsional angles defining the conformation would be precisely determined, offering insight into the steric and electronic effects that stabilize this particular arrangement.
Despite a thorough search of scientific literature and crystallographic databases, the specific experimental data required to detail the crystal packing and solid-state conformation of this compound could not be located. Therefore, the following tables, which would typically present such data, are included as templates to illustrate the type of information that a crystallographic study would provide.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
Table 2: Hypothetical Intermolecular Interaction Data for this compound
| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |
| Halogen Bond | Data Not Available | Data Not Available | Data Not Available |
| van der Waals | Data Not Available | Data Not Available | Data Not Available |
Reactivity and Reaction Mechanisms of Ethyl 3 Bromo 5 Iodobenzoate
Electrophilic Aromatic Substitution (EAS) Reactions
In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The existing substituents on the ring determine the rate and position (regioselectivity) of the incoming electrophile.
The directing effect of a substituent is its influence on where the next substituent will be added to the benzene ring. pressbooks.pub This is determined by a combination of inductive and resonance effects. latech.edu
Bromo and Iodo Groups : Halogens, such as bromine and iodine, are a unique class of substituents. libretexts.org They are deactivating due to their strong electron-withdrawing inductive effect, which pulls electron density from the ring, making it less nucleophilic and thus slower to react with electrophiles. uobabylon.edu.iq However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the sigma complex or Wheland intermediate) when the electrophile adds to the ortho or para positions. libretexts.orguobabylon.edu.iq This resonance donation is most effective at the ortho and para positions, leading to a lower energy of activation for substitution at these sites compared to the meta position. libretexts.org
Ethyl Ester Group (-COOEt) : The ethyl ester group is a deactivating and meta-directing substituent. libretexts.org It is an electron-withdrawing group due to both the inductive effect of the electronegative oxygen atoms and a resonance effect that pulls electron density out of the ring and onto the carbonyl oxygen. This deactivation makes the ring less reactive towards electrophiles. The withdrawal of electron density is most pronounced at the ortho and para positions, which destabilizes the positively charged intermediate formed during attack at these sites. Consequently, electrophilic attack preferentially occurs at the meta position, where the carbocation intermediate is least destabilized.
In Ethyl 3-bromo-5-iodobenzoate (B8622423), the positions are C2, C4, and C6 relative to the ester group at C1. The bromo and iodo groups at C3 and C5 deactivate the ring but direct ortho- and para- to themselves. The ester group at C1 strongly deactivates the ring and directs meta to itself (to C3 and C5, which are already substituted). The combined effect is a significantly deactivated ring. Any potential EAS reaction would be slow and the position of attack would be determined by the complex interplay of these competing directive effects. The positions ortho to the halogens (C2, C4, C6) and para to the halogens (C6 for the bromo group, C2 for the iodo group) are activated by resonance from the halogens, but deactivated by induction. The ester group strongly deactivates all positions, but especially the ortho and para positions relative to it.
| Substituent | Effect on Reactivity | Directing Effect | Primary Mechanism |
|---|---|---|---|
| -Br (Bromo) | Deactivating | Ortho, Para | Inductive withdrawal, Resonance donation uobabylon.edu.iq |
| -I (Iodo) | Deactivating | Ortho, Para | Inductive withdrawal, Resonance donation latech.edu |
| -COOEt (Ethyl Ester) | Deactivating | Meta | Inductive and Resonance withdrawal libretexts.org |
Halogenation and dehalogenation are opposing processes that can occur on aromatic rings. Halogenation is typically an electrophilic substitution reaction, while dehalogenation can occur through various mechanisms, often in biological systems or under specific reductive conditions. nih.gov In the context of industrial chemical processes, halogenation involves adding halogens using catalysts, while dehalogenation is the removal of these atoms. youtube.com
For a molecule like Ethyl 3-bromo-5-iodobenzoate, further electrophilic halogenation would be extremely difficult due to the deactivating nature of the three existing substituents. If forced, the position of any new halogen would be dictated by the directing effects outlined above.
Competitive processes are more relevant in reactions where one halogen might be selectively removed or replaced. For instance, in certain cross-coupling reactions, the carbon-iodine bond is typically more reactive than the carbon-bromine bond, allowing for selective functionalization at the C5 position. Dehalogenation as a side reaction can also occur, for example, via hydrodehalogenation under certain catalytic conditions. ntu.edu.sg
The kinetic isotope effect (KIE) is a tool used to determine reaction mechanisms by comparing the rates of reaction for compounds containing different isotopes, typically hydrogen versus deuterium. acs.org In electrophilic aromatic substitution, the mechanism generally involves two steps: the initial attack of the electrophile to form a carbocation intermediate, and the subsequent removal of a proton (or deuteron) to restore aromaticity. acs.org
For many EAS reactions, including chlorination and bromination, the first step (electrophile attack) is the slow, rate-determining step (RDS). acs.org Since the carbon-hydrogen (or carbon-deuterium) bond is not broken in the RDS, the rates are nearly identical for the protiated and deuterated compounds, resulting in a KIE value (kH/kD) close to 1. acs.orgacs.org
However, iodination reactions can be an exception. acs.org Iodination sometimes exhibits a primary KIE where kH/kD is greater than 1.4, indicating that the C-H bond is broken to some extent during the rate-determining step. acs.orgacs.org This suggests that for iodination, the second step (proton removal) can be, or can be part of, the rate-limiting process, especially when the initial electrophilic attack is reversible. acs.org
For a hypothetical EAS reaction on this compound, one would expect bromination to show no significant KIE, while a reaction involving the introduction of another iodine atom might exhibit a KIE, depending on the specific reaction conditions. acs.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is fundamentally different from EAS, as it involves a nucleophilic attack on an electron-poor aromatic ring. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. numberanalytics.com
The ability of a halogen to act as a leaving group in SNAr reactions is crucial. In contrast to SN1 and SN2 reactions where the leaving group ability is I > Br > Cl > F, the order is often reversed in SNAr reactions to F > Cl > Br > I. quora.com This inverted order is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. dalalinstitute.com Highly electronegative atoms like fluorine are better at stabilizing the developing negative charge on the ring through their strong inductive effect, thus lowering the activation energy for the first step. nih.gov
However, the leaving group ability is complex and depends on multiple factors, including the solvent and the nature of the nucleophile. nih.gov If the second step of the SNAr mechanism—the departure of the leaving group—becomes rate-determining, the order can revert to the more conventional I > Br > Cl > F, which reflects the C-X bond strength. quora.comquora.com Therefore, in the case of this compound, either bromide or iodide could be the better leaving group depending on the specific reaction conditions. In many synthetically useful reactions, such as palladium-catalyzed cross-couplings which can proceed via mechanisms related to SNAr, the greater reactivity of the C-I bond compared to the C-Br bond is often exploited for selective substitution at the iodine-bearing position. vulcanchem.com
| Reaction Type | Typical Leaving Group Order | Rate-Determining Factor |
|---|---|---|
| SN1 / SN2 | I > Br > Cl > F quora.com | C-X bond strength / stability of leaving anion quora.com |
| SNAr (Step 1 is RDS) | F > Cl > Br > I quora.com | Stabilization of Meisenheimer complex nih.gov |
| SNAr (Step 2 is RDS) | I > Br > Cl > F | C-X bond strength quora.com |
Electron-withdrawing groups (EWGs) are essential for activating an aromatic ring towards nucleophilic attack. numberanalytics.com They do so by withdrawing electron density, which makes the ring more electrophilic and helps to stabilize the negative charge of the Meisenheimer intermediate through resonance and/or induction. masterorganicchemistry.com The activating effect is strongest when the EWG is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the EWG.
In this compound, the ethyl ester group is an EWG. However, it is located meta to both the bromine and iodine leaving groups. While ortho and para EWGs provide the strongest activation, a meta-positioned EWG can still enhance reactivity. rsc.org The electron-withdrawing inductive effect of the meta-ester group helps to stabilize the anionic Meisenheimer complex, thereby accelerating the SNAr reaction compared to a ring without the activating group. rsc.org This effect, however, is less pronounced than the stabilization afforded by an ortho or para substituent.
Mechanistic Studies of SNAr Pathways (e.g., Meisenheimer Complexes)
Nucleophilic aromatic substitution (SNA) is a critical reaction in organic chemistry for the synthesis of complex aromatic compounds. numberanalytics.com This reaction involves the replacement of a leaving group on an aromatic ring, such as a halogen, by a nucleophile. numberanalytics.com The mechanism typically proceeds through an addition-elimination pathway known as the SNAr mechanism. numberanalytics.com This process involves two main steps: the nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group to restore the aromaticity of the ring. numberanalytics.com
The stability of the Meisenheimer complex is a key factor influencing the reaction rate. Electron-withdrawing groups (EWGs) on the aromatic ring, particularly those positioned ortho or para to the leaving group, enhance the reaction rate by stabilizing the negative charge of the intermediate. numberanalytics.commasterorganicchemistry.com In the case of this compound, the ethyl ester group (-COOEt) acts as an electron-withdrawing group. However, its position meta to both the bromine and iodine atoms provides less stabilization to the Meisenheimer complex compared to an ortho or para positioning.
The nature of the leaving group also plays a crucial role. In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reactivity order is often F > Cl > Br > I, which is counterintuitive to the bond strength (C-I < C-Br < C-Cl < C-F). masterorganicchemistry.com This is because the high electronegativity of fluorine helps to stabilize the transition state leading to the Meisenheimer complex. csbsju.edu Therefore, in a competitive SNAr reaction on this compound, the substitution of the bromo group would be kinetically favored over the iodo group, assuming an SNAr mechanism is operative.
It is important to note that growing evidence suggests that a distinct Meisenheimer intermediate is primarily formed in reactions involving nitro-substituted arenes or with fluoride (B91410) as the leaving group. whiterose.ac.uk For other systems, a more concerted mechanism has been proposed. whiterose.ac.uk
Some nucleophilic substitution reactions on aryl halides can also proceed through a single-electron transfer process known as the SRN1 mechanism. psu.edu This pathway involves the formation of a radical anion intermediate. psu.edu
Cross-Coupling Reactions Involving Carbon-Halogen Bonds
The presence of two different halogen atoms on the aromatic ring of this compound allows for selective cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds is key to this selectivity, with the C-I bond being generally more reactive in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. psu.edu
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds by reacting an aryl halide with an organoboron compound, typically catalyzed by a palladium complex. numberanalytics.com In the case of this compound, the higher reactivity of the C-I bond allows for selective coupling at the C-5 position. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, base, and temperature, it is possible to achieve chemoselective substitution of the iodine atom while leaving the bromine atom intact. This allows for subsequent functionalization at the C-3 position if desired.
For instance, a selective Suzuki-Miyaura coupling could be envisioned where this compound reacts with an arylboronic acid in the presence of a palladium catalyst to yield an ethyl 3-bromo-5-arylbenzoate derivative.
Heck and Sonogashira Coupling Reactions
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, while the Sonogashira coupling joins an aryl halide with a terminal alkyne to produce an aryl alkyne. numberanalytics.com Similar to the Suzuki-Miyaura coupling, the differential reactivity of the carbon-halogen bonds in this compound can be exploited to achieve selective reactions.
A selective Sonogashira coupling at the C-5 position would involve reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This would yield an ethyl 3-bromo-5-(alkynyl)benzoate. Subsequent Heck coupling at the C-3 position with an alkene could then be performed under different reaction conditions.
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.
For this compound, selective amination can be achieved. Research has shown that iodide-selective copper-catalyzed amide arylations can be performed. For example, the reaction of mthis compound with N-phenylacetamide or N-(4-fluoro-phenyl)acetamide in the presence of a copper catalyst resulted in the formation of the corresponding tertiary amides, with the nitrogen nucleophile selectively displacing the iodide. researchgate.net This selectivity highlights the ability to functionalize the C-5 position while preserving the C-3 bromo substituent for further transformations.
Stille and Negishi Coupling Applications
The Stille coupling utilizes an organotin reagent, while the Negishi coupling employs an organozinc reagent to couple with an aryl halide. Both are powerful palladium-catalyzed reactions for forming carbon-carbon bonds. The principle of differential reactivity of the C-I versus C-Br bond in this compound also applies to these reactions.
A selective Stille or Negishi coupling would be expected to occur preferentially at the C-5 position (C-I bond). This would allow for the introduction of a wide variety of alkyl, alkenyl, or aryl groups at this position, furnishing a versatile intermediate for further synthetic manipulations at the C-3 bromo position.
Reactions of the Ester Functionality
The ethyl ester group in this compound can undergo various transformations characteristic of esters. These reactions provide another avenue for modifying the structure and properties of the molecule.
One of the most common reactions of esters is hydrolysis, which can be carried out under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromo-5-iodobenzoic acid. For example, basic hydrolysis of tertiary amides derived from mthis compound has been used to produce the corresponding anilino acids. researchgate.net
The ester can also be converted to an amide through aminolysis, reacting with an amine to form the corresponding N-substituted benzamide. Furthermore, reduction of the ester group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), would yield the corresponding alcohol, (3-bromo-5-iodophenyl)methanol.
These reactions of the ester group, combined with the selective cross-coupling reactions at the halogenated positions, provide a rich platform for the synthesis of a diverse array of multisubstituted benzene derivatives.
Hydrolysis and Saponification Reactions
The ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol (B145695). This process can be catalyzed by either acid or base.
Base-mediated hydrolysis, known as saponification, is typically carried out using strong bases such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally irreversible due to the deprotonation of the resulting carboxylic acid to form a carboxylate salt. Acidification of the salt in a subsequent step yields the final product, 3-bromo-5-iodobenzoic acid. sigmaaldrich.comfishersci.secymitquimica.com The presence of this acid as a commercially available and stable compound underscores the feasibility of this hydrolysis reaction. sigmaaldrich.comfishersci.secymitquimica.com
Table 1: Saponification of this compound
| Reactant | Reagents | Product |
|---|
Acid-catalyzed hydrolysis, while also possible, is an equilibrium process and typically requires heating with a strong acid in the presence of excess water to drive the reaction to completion.
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged with another alcohol moiety. This reaction is typically catalyzed by an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of a catalyst would yield Mthis compound. sigmaaldrich.com
Modern catalytic methods can also facilitate such transformations. For example, gold-catalyzed transesterification has been reported for other ortho-iodobenzoates, suggesting that similar metal-catalyzed approaches could be applicable to this compound, potentially offering mild reaction conditions and high efficiency. rsc.org
Amidation and Other Nucleophilic Acyl Substitution Reactions
The ester group can undergo nucleophilic acyl substitution with amines to form the corresponding amides. This amidation reaction typically requires heating the ester with an amine, sometimes with a catalyst, to replace the ethoxy group (-OEt) with an amino group (-NRR'). This transformation is a common strategy in organic synthesis to create robust amide bonds. The chemistry of α-haloamides, for instance, highlights their utility as versatile building blocks, which can be formed through amidation of the corresponding esters. researchgate.net
Other nucleophiles can also displace the ethoxy group. The reactivity of the ester's carbonyl carbon allows for a range of transformations that are fundamental in the synthesis of various derivatives. Visible-light photoredox catalysis has emerged as a modern method for generating acyl radicals from various precursors, which can then participate in a wide array of synthetic transformations. nih.gov
Selective Transformations of Halogen Substituents
The presence of two different halogens on the aromatic ring, bromine and iodine, allows for highly selective and regioselective transformations. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to this selectivity.
Regioselective Debromination or Deiodination
The C-I bond is significantly weaker and more polarized than the C-Br bond, making it more susceptible to cleavage. This property enables selective deiodination while leaving the bromo substituent intact. Catalytic radical hydrodeiodination of aryl iodides has been shown to proceed with excellent functional group tolerance and chemoselectivity. dur.ac.uk In contrast, aryl iodides with electron-withdrawing substituents, such as the ester group in this compound, are generally more resistant to in vivo deiodination. mdpi.com
Selective dehalogenation can also be achieved through metal-halogen exchange reactions. For instance, treating this compound with organolithium or Grignard reagents at low temperatures can selectively replace the iodine atom with a metal, which can then be quenched with a proton source to achieve deiodination. d-nb.info A study involving Ethyl 2-bromo-3,5-diiodobenzoate demonstrated that a rapid and selective iodine-copper exchange occurred at the 3-position at -50 °C, leaving the bromine and the other iodine atom untouched. d-nb.info This highlights the high degree of regioselectivity achievable based on the differing lability of the carbon-halogen bonds.
Table 3: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Enthalpy (kJ/mol, approx.) | Reactivity Trend |
|---|---|---|
| C-I | ~240 | Most reactive |
This differential reactivity is foundational for sequential cross-coupling reactions, where the iodo-substituent is typically reacted first (e.g., in Suzuki or Heck couplings), followed by a subsequent reaction at the bromo-position under more forcing conditions. sigmaaldrich.comevitachem.com
Halogen-Dance Reactions
The halogen-dance (HD) reaction is a base-catalyzed intramolecular rearrangement of a halogen atom on an aromatic ring. clockss.orgwhiterose.ac.uk This reaction, also known as halogen scrambling or base-catalyzed halogen dance (BCHD), provides a pathway to synthesize isomers that may be difficult to obtain through classical methods. clockss.orgresearchgate.net The mechanism typically involves deprotonation of an aromatic C-H bond by a strong base, such as lithium diisopropylamide (LDA), to form an aryl anion. whiterose.ac.uk This anion can then induce the migration of an adjacent or remote halogen atom. whiterose.ac.ukresearchgate.net
For this compound, the positions ortho to the ester group (positions 2 and 4) and the position between the two halogens (position 4) are potential sites for deprotonation. The relative acidity of these protons and the migratory aptitude of bromine versus iodine would determine the outcome of the reaction. Given that iodine is generally more labile, a 1,2-migration of the iodine atom from position 5 to position 4, or a 1,3-migration to position 2, could be envisioned under specific basic conditions. clockss.org The halogen dance reaction is a powerful tool for molecular editing, enabling the transposition of functional groups on an aromatic ring. researchgate.net
Conversion to Organometallic Reagents (e.g., Grignard or Organolithium Reagents)
The conversion of aryl halides into organometallic reagents is a fundamental transformation in organic synthesis, as it reverses the polarity of the carbon atom from electrophilic to nucleophilic. libretexts.org For a dihalogenated substrate like this compound, the primary point of interest lies in the selective formation of these reagents. The general reactivity trend for halogens in the formation of organometallic compounds is I > Br > Cl > F. libretexts.orgucalgary.calibretexts.org This established hierarchy strongly suggests that the carbon-iodine bond will be the preferred site of reaction over the carbon-bromine bond in this compound.
Grignard Reagent Formation
The preparation of Grignard reagents (R-MgX) from aryl halides can be achieved either by direct reaction with magnesium metal or through a halogen-magnesium exchange reaction. ucalgary.cabyjus.comwikipedia.org
Direct Reaction with Magnesium: The direct insertion of magnesium metal into the carbon-halogen bond is a common method. byjus.com For this compound, this reaction is expected to occur selectively at the more reactive C-I bond, yielding ethyl 3-bromo-5-(magnesioiodo)benzoate. The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are crucial for stabilizing the resulting Grignard reagent. libretexts.orgleah4sci.com The use of highly activated magnesium, such as Rieke magnesium, can facilitate the reaction at low temperatures, which is beneficial for substrates containing sensitive functional groups like esters. cmu.edu However, studies on ethyl 3-bromobenzoate have shown that Grignard formation via direct insertion can be challenging, further supporting the selective reaction at the C-I bond. cmu.edu
Halogen-Magnesium Exchange: A more recent and often more chemoselective method is the halogen-magnesium exchange. wikipedia.org This involves treating the aryl halide with a pre-formed, highly reactive Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or its lithium chloride complex (iPrMgCl·LiCl), often referred to as a "turbo Grignard reagent". rsc.orgbeilstein-journals.org This exchange is an equilibrium process, driven by the formation of a more stable organomagnesium species. beilstein-journals.org Research on ethyl 3-iodobenzoate (B1234465) has demonstrated successful I-Mg exchange using iPrMgCl·LiCl. rsc.org Applying this to this compound, the iodine would be selectively exchanged to form the corresponding arylmagnesium reagent, leaving the bromo and ester functionalities intact. rsc.org
Organolithium Reagent Formation
Organolithium reagents are generally more reactive than their Grignard counterparts and are typically prepared via halogen-metal exchange with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). libretexts.orgslideshare.net
The reaction of this compound with an alkyllithium reagent at low temperatures (e.g., -78 °C) is expected to undergo a rapid and selective iodine-lithium exchange. This selectivity is governed by the faster rate of exchange for iodine compared to bromine. wits.ac.za The resulting organolithium species, ethyl 3-bromo-5-lithiobenzoate, is a potent nucleophile. However, its high reactivity can pose challenges, including potential reaction with the ester group on another molecule if the temperature is not carefully controlled.
The table below summarizes findings from studies on related substituted aryl halides, which provide a strong indication of the expected reactivity and conditions for this compound.
Interactive Data Table: Formation of Organometallic Reagents from Substituted Aryl Halides
| Substrate | Reagent | Solvent | Temperature (°C) | Product Type | Outcome/Yield | Reference |
| Ethyl 3-iodobenzoate | iPrMgCl·LiCl | Toluene | -40 to -20 | Arylmagnesium | High Yield | rsc.org |
| Ethyl 4-iodobenzoate | iPrMgCl·LiCl | THF | -40 | Arylmagnesium | Good Yield | rsc.org |
| 4-Iodobenzonitrile | Zn/LiCl | THF | 25 | Arylzinc | 93% | thieme-connect.com |
| Ethyl 4-bromobenzoate | Mg/LiCl | THF | 25 | Arylmagnesium | 95% | beilstein-journals.org |
| 3-Bromophenol | Mg (Rieke) | THF | -78 | Arylmagnesium | Good Yield | cmu.edu |
| Ethyl 2-bromo-3,5-diiodobenzoate | Np₂CuLi | THF | -50 | Arylcopper | Selective I-Cu exchange at C-3, 76% after allylation | d-nb.info |
| 2,4-Dibromoquinoline | iPrMgCl·LiCl | THF | -78 | Arylmagnesium | Selective Br-Mg exchange at C-4, 84% after cyanation | beilstein-journals.org |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations on Electronic Structure
No published research articles or datasets were identified that provide the optimized molecular geometry or a conformer analysis for Ethyl 3-bromo-5-iodobenzoate (B8622423). This type of study would typically involve computational methods to determine the most stable three-dimensional structure of the molecule and identify its various low-energy conformations.
There is no available literature detailing the Frontier Molecular Orbital (FMO) analysis of Ethyl 3-bromo-5-iodobenzoate. Consequently, data regarding the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap for this specific compound are not available.
No studies containing Electrostatic Potential Surface (EPS) maps for this compound were found. An EPS map would illustrate the charge distribution within the molecule, highlighting electron-rich and electron-deficient regions, which is crucial for understanding its intermolecular interactions.
Reaction Mechanism Elucidation using Computational Methods
A search for computational studies on the reaction mechanisms involving this compound yielded no results. Therefore, there is no information available on the localization of transition states or Intrinsic Reaction Coordinate (IRC) analyses for any reactions of this compound.
In the absence of mechanistic studies, there are no reported activation energy calculations for reactions involving this compound. Such calculations are fundamental to understanding the kinetics and feasibility of chemical transformations.
Due to the lack of specific scientific data for "this compound," the creation of a detailed article with the requested in-depth analysis and data tables is not possible.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR)
QSAR and QSPR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. dtic.mil These models are essential in drug discovery and materials science for predicting the properties of new compounds without the need for extensive experimental testing. dntb.gov.uadntb.gov.ua
For this compound, QSPR models can be developed to predict its reactivity in various chemical transformations. The reactivity of the C-Br and C-I bonds is a key feature. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, reactions like cross-coupling are expected to be selective towards the iodine-substituted position.
A QSPR model for predicting this selectivity would involve calculating a set of molecular descriptors for a series of related halobenzoates. These descriptors can be categorized as:
Electronic: Partial atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO). For instance, the LUMO energy can indicate the susceptibility of the molecule to nucleophilic attack.
Steric: Molecular volume, surface area, and specific conformational descriptors.
Topological: Indices that describe the connectivity of atoms in the molecule.
By correlating these descriptors with experimentally determined reaction rates or selectivity ratios using statistical methods like multiple linear regression (MLR), a predictive model can be built. For example, a model might show that the partial positive charge on the carbon atom attached to the halogen and the C-halogen bond length are the most significant predictors of reactivity in a Suzuki coupling reaction. Such models are invaluable for designing synthetic routes and predicting the outcomes for new, untested substrates.
The arrangement of molecules in a solid-state crystal lattice is governed by a delicate balance of intermolecular interactions. Theoretical studies are crucial for understanding and predicting the crystal packing of this compound. Analysis of the molecular electrostatic potential (MEP) surface can identify regions of positive and negative electrostatic potential, which guide intermolecular interactions. nih.gov
For halogenated aromatic compounds, halogen bonding is a significant directional interaction that can influence crystal packing. This occurs when an electropositive region on a halogen atom (the σ-hole, most prominent on iodine) interacts with a nucleophilic region on an adjacent molecule, such as the oxygen atoms of the ester group or even the π-system of the benzene (B151609) ring.
In addition to halogen bonds, other potential interactions for this compound include:
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···O hydrogen bonds: Weak hydrogen bonds between carbon-hydrogen groups and the carbonyl or ether oxygen of the ester.
Halogen···Halogen interactions: Such as Br···I or Br···Br contacts.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of conformational changes and interactions with the surrounding environment over time. dntb.gov.ua
While the benzene ring of this compound is rigid, the ethyl ester group possesses conformational flexibility due to rotation around the C-C and C-O single bonds. The two main dihedral angles that define the conformation are:
The angle defining the orientation of the carbonyl group relative to the plane of the benzene ring.
The angle of the ethyl group relative to the carboxylate plane.
MD simulations can explore the potential energy surface associated with the rotation of these bonds. By simulating the molecule's motion over nanoseconds, it is possible to identify the most stable (low-energy) conformations and the energy barriers between them. The results would likely show that the most stable conformation has the carbonyl group nearly coplanar with the benzene ring to maximize π-conjugation, while the ethyl group adopts a staggered conformation. Understanding the preferred conformations is important as it can influence the molecule's reactivity and how it packs in a crystal.
MD simulations are particularly well-suited for studying the detailed interactions between a solute and the individual molecules of a solvent. dntb.gov.ua An MD simulation of this compound in a solvent box (e.g., water or ethanol) would track the trajectories of both the solute and solvent molecules.
Analysis of these trajectories can provide:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a solute atom. For example, an RDF for the water oxygen atom around the carbonyl oxygen of the ester would reveal the structure of the hydration shell and the potential for hydrogen bonding.
Solvation Shell Structure: By analyzing the number and orientation of solvent molecules in the first solvation shell, one can gain a detailed picture of how the solvent organizes around the solute. Studies on similar molecules in solvents like ethanol (B145695) and acetonitrile (B52724) show that strong, specific interactions (like with a carboxylic acid group) can be distinguished from weaker, less specific interactions. whiterose.ac.uk
Hydrogen Bond Dynamics: The simulation can be used to calculate the average number of hydrogen bonds between the solute and solvent and their lifetimes, providing insight into the strength and dynamics of these interactions.
These simulations can help explain solubility trends and provide a molecular-level understanding of how the solvent environment mediates the behavior and reactivity of this compound. whiterose.ac.uk
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
Ethyl 3-bromo-5-iodobenzoate (B8622423) serves as a key starting material for constructing intricate molecular architectures. Its utility stems from the differential reactivity of its two halogen substituents, enabling a range of controlled chemical transformations.
The presence of both an iodo and a bromo group on the benzene (B151609) ring allows for regioselective cross-coupling reactions, a cornerstone of modern organic synthesis. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. This reactivity difference enables chemists to selectively replace the iodine atom while leaving the bromine atom intact for subsequent transformations.
This stepwise approach is crucial for the synthesis of complex polyhalogenated biaryls and terphenyls. researchgate.netresearchgate.net For example, a Suzuki-Miyaura coupling reaction can be performed selectively at the C-I position, followed by a second coupling reaction at the C-Br position with a different boronic acid. This method provides access to unsymmetrical biaryl and terphenyl derivatives that are otherwise difficult to synthesize. researchgate.netresearchgate.net Research has demonstrated the synthesis of para-terphenyl derivatives using a methyl ester analog, methyl 5-bromo-2-iodobenzoate, showcasing the effectiveness of this strategy. researchgate.net These reactions are fundamental for creating a wide array of substituted aromatic systems. rsc.org
| Reaction Type | Catalyst/Reagents | Product Type | Citation |
| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acids | Biaryl & Terphenyl compounds | researchgate.netresearchgate.net |
| Heck Coupling | Palladium catalyst, Alkenes | Substituted benzoates | evitachem.comfishersci.bechemicalbook.com |
| Sonogashira Coupling | Palladium/Copper catalyst, Alkynes | Alkynyl-substituted benzoates | fishersci.bechemicalbook.com |
While direct applications in asymmetric synthesis are still an emerging area of research, the structural motifs derived from halogenated benzoates are integral to the creation of chiral molecules. Asymmetric synthesis aims to produce a specific enantiomer of a chiral molecule, which is critical in pharmacology where different enantiomers can have vastly different biological effects.
Halogenated aromatic compounds like Ethyl 3-bromo-5-iodobenzoate can be transformed into substrates for asymmetric reactions. For instance, the synthesis of chiral heterocycles often relies on precursors that can be developed from such halogenated building blocks. The functional groups on the this compound scaffold can be modified to participate in enantioselective transformations, guided by chiral catalysts or auxiliaries to create molecules with specific three-dimensional arrangements.
Applications in Medicinal Chemistry and Agrochemicals
The structural framework of this compound is present in various biologically active compounds, highlighting its importance in the development of new pharmaceuticals and agrochemicals.
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound and its parent acid, 3-bromo-5-iodobenzoic acid, serve as valuable scaffolds for creating new therapeutic agents. evitachem.com
A prominent example is its use as a starting reagent in the multi-step synthesis of a potent thromboxane (B8750289) receptor antagonist. evitachem.comfishersci.bethermofisher.comsigmaaldrich.com Thromboxane receptor antagonists are investigated for their potential in treating cardiovascular diseases. The synthesis leverages a regioselective Heck cross-coupling reaction, underscoring the utility of the compound's specific halogenation pattern. evitachem.comfishersci.bechemicalbook.comsigmaaldrich.com Furthermore, this scaffold is employed in developing isoindolinones and other bioactive molecules with potential applications in agrochemicals due to their stability and biological activity.
In drug discovery, lead optimization is the process of refining a biologically active compound to improve its efficacy, selectivity, and pharmacokinetic properties. The dual-halogenated nature of this compound makes it an excellent tool for this process.
The ability to perform selective and sequential reactions at the bromine and iodine positions allows medicinal chemists to systematically modify a lead compound. smolecule.com This step-by-step modification enables the exploration of the structure-activity relationship (SAR), helping to identify which parts of the molecule are essential for its biological function. The introduction of different substituents can fine-tune the compound's properties, such as its ability to bind to a target protein or its metabolic stability, which is a crucial aspect of developing a successful drug.
Utilization in Polymer Chemistry and Advanced Materials
The applications of this compound extend beyond medicine into the realm of materials science, where it serves as a precursor for high-performance polymers and functional materials.
Dihalogenated aromatic compounds are key monomers in the synthesis of conjugated polymers through various metal-catalyzed polymerization reactions. Poly(p-phenylene) (PPP) and its derivatives, for example, are rigid-rod polymers known for their exceptional thermal stability and potential as organic semiconductors. physicsjournal.netwikipedia.org The synthesis of such polymers can be achieved through methods like Suzuki polycondensation, where monomers like this compound could be used to introduce specific functionalities and control polymer structure. wikipedia.orgrsc.orgresearchgate.net
Furthermore, the biphenyl (B1667301) structures derived from this compound are crucial for developing materials for Organic Light-Emitting Diodes (OLEDs). rsc.org These materials form the fluorescent layers in OLED screens. rsc.org The electronic properties of the biphenyls can be tuned by the substituents, making derivatives of this compound valuable in creating efficient and stable light-emitting materials. researchgate.netsigmaaldrich.comacs.org Additionally, its parent acid has been used to create coordination complexes with rare-earth metals, which have potential applications in display devices due to their thermal stability and fluorescent properties. evitachem.comresearchgate.net
Monomer for Conjugated Polymers and Copolymers
This compound is a key monomer in the synthesis of precisely structured conjugated polymers and copolymers. The presence of two different halogen atoms (bromine and iodine) at the meta positions of the benzene ring allows for regioselective polymerization through sequential cross-coupling reactions, such as Suzuki or Stille polymerizations. google.com.pgnih.gov The carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling the selective reaction at the 5-position first, followed by a reaction at the 3-position. This stepwise approach provides precise control over the polymer's final structure and properties.
This controlled polymerization is critical for creating well-defined polymeric architectures, which is essential for optimizing the electronic and photophysical properties of the resulting materials. researchgate.net For instance, polymers synthesized from this monomer can be designed to have specific band gaps, charge carrier mobilities, and absorption/emission spectra, tailored for various electronic applications. The ester functional group can be retained in the final polymer or can be hydrolyzed to the corresponding carboxylic acid and further modified, adding another layer of functional versatility.
Table 1: Reactivity of Halogens in Cross-Coupling Reactions
| Halogen | Bond | Relative Reactivity in Pd-Catalyzed Coupling |
|---|---|---|
| Iodine | C-I | Highest |
| Bromine | C-Br | Intermediate |
This table illustrates the general trend in reactivity for halogens in common palladium-catalyzed cross-coupling reactions, which underpins the selective polymerization strategies using monomers like this compound.
Precursor for Liquid Crystal Systems
The rigid, rod-like core structure of the benzoate (B1203000) ring in this compound makes it an excellent scaffold for the synthesis of liquid crystalline materials. researchgate.net Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and their molecular structure typically consists of a rigid core (mesogen) and flexible terminal chains. researchgate.net
This compound can be elaborated through its bromo, iodo, and ester functionalities to introduce the necessary structural features for liquid crystallinity. For example, the halogen atoms can be replaced with various aryl or heterocyclic groups via cross-coupling reactions to extend the rigid core and enhance the molecule's aspect ratio. The terminal ester group can be hydrolyzed and then coupled with long-chain alcohols or other mesogenic units. The ability to introduce different substituents at specific positions allows for the fine-tuning of the resulting molecule's shape, polarity, and intermolecular interactions, which in turn dictates the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which it is stable. The parent compound, 3-bromo-5-iodobenzoic acid, is a known building block in this field. ambeed.com
Functional Materials and Optoelectronics
The unique electronic and structural features of molecules derived from this compound make them highly suitable for applications in functional materials and optoelectronics.
Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
In the fields of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), the performance of devices is heavily dependent on the properties of the organic semiconductor materials used. google.com Conjugated polymers and oligomers derived from this compound can be engineered to serve as active components in these devices. nih.gov For instance, a structural isomer, methyl 5-bromo-2-iodobenzoate, has been used in the synthesis of conjugated polymers for OPV applications. googleapis.com
By carefully selecting the co-monomers to be polymerized with the this compound unit, polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be synthesized. This energy level tuning is crucial for efficient charge injection and transport in OLEDs and for effective charge separation and collection in OPVs. nih.gov Biphenyl derivatives, which can be readily synthesized from this precursor, are known to be important building blocks for fluorescent layers in OLEDs. rsc.org The resulting materials can function as hole-transporting, electron-transporting, or emissive layers within the device architecture.
Table 2: Applications of Derived Polymers in Optoelectronic Devices
| Device | Application of Derived Polymer | Desired Property |
|---|---|---|
| OLED | Emissive Layer, Charge Transport Layer | High photoluminescence quantum yield, appropriate HOMO/LUMO levels |
Advanced Sensor Applications
The principles of molecular recognition and signal transduction are central to the design of advanced chemical and biological sensors. Conjugated polymers derived from this compound are excellent candidates for the active material in such sensors. Their extended π-systems can exhibit significant changes in their optical (colorimetric or fluorometric) or electrical properties upon binding with a specific analyte.
The synthetic versatility of the monomer is a key advantage. The bromo- and iodo- groups serve as handles for attaching specific receptor units designed to selectively bind to a target analyte (e.g., ions, small molecules, biomolecules). For example, polymers based on indolo[3,2-b]carbazole, which can be prepared from halogenated precursors, have been investigated for use as anion sensors. nih.gov The ester group can also be modified to introduce recognition sites. Upon interaction of the receptor with the analyte, a conformational change or an electronic perturbation is induced in the polymer backbone, leading to a detectable signal. This strategy has been explored in the development of sensors for various applications, including environmental monitoring and medical diagnostics. whiterose.ac.uk
Environmental and Toxicological Considerations in Research
Biodegradation and Environmental Fate of Halogenated Benzoates
Halogenated aromatic compounds, including benzoates, are of environmental interest due to their widespread use and potential for persistence. scirp.org Their fate in the environment is largely determined by their susceptibility to microbial degradation and their physicochemical properties, which are heavily influenced by the nature and pattern of halogen substitution. researchgate.netresearchgate.net
The environmental mobility of these compounds is also a key factor. The substitution of hydrogen with heavier halogens like bromine and iodine tends to decrease vapor pressure and water solubility while increasing hydrophobicity (as indicated by the octanol-water partition coefficient, K_ow). researchgate.net This suggests that organobromine and organoiodine compounds are likely to be less mobile in the environment than their organochlorine equivalents, with a greater tendency to partition to soil and sediment. researchgate.net
Table 1: Relative Biodegradation Trends of Monohalogenated Benzoates in Anaerobic Sediments
| Halogen Substituent | Relative Rate of Dehalogenation | Acclimation Period Before Degradation |
|---|---|---|
| Iodine | Fastest | Shortest |
| Bromine | Fast | Short |
| Chlorine | Slow | Long (~120 days) |
| Fluorine | Slowest | Longest (~120 days) |
This table is a qualitative summary based on findings that report faster dehalogenation rates and shorter lag times for brominated and iodinated benzoates compared to chlorinated and fluorinated ones. dss.go.th
The microbial breakdown of halogenated benzoates can proceed through several pathways, depending on the specific compound, the microorganisms present, and the environmental conditions (aerobic vs. anaerobic).
Under anaerobic conditions, a primary degradation mechanism is reductive dehalogenation , where a halogen substituent is removed and replaced by a hydrogen atom. asm.orgnih.gov This process is crucial because it often represents the initial and rate-limiting step in the breakdown of the aromatic ring. nih.gov For many halogenated benzoates, this process involves activation of the molecule by conversion to its coenzyme A (CoA) thioester. nih.gov For example, studies on Thauera chlorobenzoica have shown that 3-chloro- and 3-bromobenzoate are metabolized via reductive dehalogenation of their CoA-ester intermediates to form benzoyl-CoA, which then enters standard anaerobic degradation pathways. nih.gov This initial dehalogenation step reduces the compound's toxicity and makes it more amenable to further breakdown. dss.go.th
Under aerobic conditions, degradation is typically initiated by dioxygenase enzymes , which incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate, such as a substituted catechol. nih.gov This diol is then susceptible to ring cleavage, breaking down the aromatic structure into aliphatic acids that can be used by microorganisms as carbon and energy sources. researchgate.netniscpr.res.in
The persistence of a halogenated benzoate (B1203000) in the environment is strongly linked to the type, number, and position of the halogen atoms on the aromatic ring.
Type of Halogen: The strength of the carbon-halogen bond is a critical factor. The general order of reactivity for reductive dehalogenation is C-I > C-Br > C-Cl > C-F. acsgcipr.org This means that iodinated and brominated compounds are typically less persistent under anaerobic conditions than chlorinated and fluorinated analogs because the C-I and C-Br bonds are weaker and more easily cleaved by microbial enzymes. dss.go.thacsgcipr.org
Number of Halogens: Generally, an increase in the degree of halogenation leads to greater resistance to biodegradation. researchgate.net This increased persistence is a result of both electronic effects and steric hindrance, which can impede the enzymatic attack on the aromatic ring.
Position of Halogens: The location of halogens on the benzoate ring influences the rate of microbial degradation. Steric effects can play a predominant role; for instance, substituents in the ortho position can hinder the action of dioxygenase enzymes that initiate aerobic degradation. nih.gov The specific arrangement of halogens in a di-substituted compound like Ethyl 3-bromo-5-iodobenzoate (B8622423) will influence its susceptibility to the initial enzymatic attack required for degradation.
Responsible Handling and Disposal of Halogenated Organic Compounds
The responsible management of halogenated organic compounds in a research setting is crucial to protect personnel and the environment. utoronto.ca Due to their potential for persistence and toxicity, these compounds require specific disposal procedures distinct from non-halogenated organic waste.
Chemical waste streams must be segregated based on their chemical compatibility. purdue.edu Halogenated organic compounds, which include brominated, chlorinated, fluorinated, and iodinated substances like Ethyl 3-bromo-5-iodobenzoate, must be collected in separate, clearly labeled waste containers. bucknell.eduust.hk Mixing halogenated and non-halogenated organic waste streams increases the cost and complexity of disposal and is prohibited in many jurisdictions. utoronto.capurdue.edu
Table 2: General Guidelines for Handling and Disposal of Halogenated Organic Waste
| Guideline | Description | Rationale |
|---|---|---|
| Segregation | Always collect halogenated organic waste in a separate container from non-halogenated organic waste. bucknell.eduust.hk | Halogenated waste requires specific high-temperature incineration for safe disposal; mixing contaminates larger volumes of less hazardous waste. bucknell.edu |
| Labeling | Clearly label the waste container as "Halogenated Organic Waste" and list all chemical components and their approximate concentrations. ethz.ch | Ensures proper identification for safe handling, storage, and disposal by waste management professionals. |
| Container | Use a container that is chemically compatible with the waste and in good condition with a secure, tight-fitting lid. purdue.edu | Prevents leaks, spills, and evaporation of volatile components. purdue.edu |
| Storage | Store waste containers in a designated Satellite Accumulation Area (SAA), ensuring they are closed at all times except when adding waste. purdue.edu | Minimizes the risk of accidents, spills, and exposure in the laboratory. |
| Volume | Do not fill liquid waste containers beyond 75-90% capacity. utoronto.caethz.ch | Allows for vapor expansion and reduces the risk of splashing or spills during transport. |
These are general guidelines; researchers must always consult their institution's specific safety protocols and the chemical's Safety Data Sheet (SDS). utoronto.ca
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
